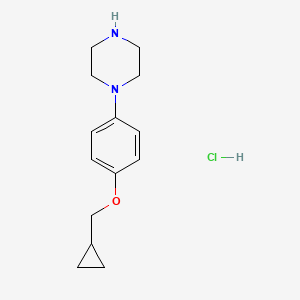

1-(4-(Cyclopropylmethoxy)phenyl)piperazine hydrochloride

Description

1-(4-(Cyclopropylmethoxy)phenyl)piperazine hydrochloride is a piperazine derivative featuring a cyclopropylmethoxy substituent on the para-position of the phenyl ring. This compound is synthesized via alkylation of 4-hydroxyphenylpiperazine with (bromomethyl)cyclopropane in the presence of a base like potassium carbonate, followed by salt formation with hydrochloric acid (). The cyclopropylmethoxy group confers unique steric and electronic properties, influencing receptor binding and pharmacokinetics.

Properties

IUPAC Name |

1-[4-(cyclopropylmethoxy)phenyl]piperazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O.ClH/c1-2-12(1)11-17-14-5-3-13(4-6-14)16-9-7-15-8-10-16;/h3-6,12,15H,1-2,7-11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDGVPCDLWJMBQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=CC=C(C=C2)N3CCNCC3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 4-(Cyclopropylmethoxy)phenyl Intermediate

While direct literature on the cyclopropylmethoxy derivative is limited, analogous methods for preparing 4-alkoxyphenyl intermediates are informative. Typically, the cyclopropylmethoxy group is introduced via Williamson ether synthesis:

- React 4-hydroxyphenyl derivative with cyclopropylmethyl halide (e.g., bromide or chloride) in the presence of a base such as potassium carbonate in an aprotic solvent (e.g., acetone or DMF).

- Reaction conditions: reflux or elevated temperature (~80°C) for several hours.

- Work-up involves aqueous extraction, drying, and purification by crystallization or chromatography.

Alkylation of Piperazine

The key step is the nucleophilic substitution where piperazine attacks the halogenated intermediate:

- Reagents: 1-(4-(cyclopropylmethoxy)phenyl) halide (e.g., bromide or chloride), piperazine hydrochloride or free base.

- Solvent: Commonly acetone, ethanol, or toluene.

- Base: Sodium hydroxide or potassium carbonate to neutralize HCl formed and promote nucleophilicity.

- Temperature: Room temperature to reflux (0-100°C), reaction time varies from several hours to overnight.

Example from related piperazine hydrochloride synthesis:

| Parameter | Typical Conditions |

|---|---|

| Piperazine amount | 1.0 equivalent |

| Halogenated intermediate | 1.0–1.2 equivalents |

| Base | NaOH or K2CO3, 1.0–2.0 equivalents |

| Solvent | Acetone, ethanol, or toluene |

| Temperature | 0°C to reflux (~80°C) |

| Reaction time | 12–24 hours |

| Yield | 60–90% |

Note: These conditions are adapted from analogous synthetic routes of piperazine derivatives such as 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride, and 1-(4-chlorobenzhydryl)piperazine hydrochloride.

Formation of Hydrochloride Salt

After the alkylation reaction, the free base is converted to the hydrochloride salt by:

- Treating the reaction mixture with concentrated hydrochloric acid in an appropriate solvent (e.g., isopropanol, ethanol, or water).

- Cooling to precipitate the hydrochloride salt.

- Filtration, washing with cold solvent, and drying under vacuum.

Example yields for hydrochloride salt formation are typically high, ranging from 80% to 92% with good purity.

Representative Synthetic Procedure (Adapted)

| Step | Reagents and Conditions | Outcome/Yield |

|---|---|---|

| 1 | 4-Hydroxyphenyl derivative + cyclopropylmethyl bromide, K2CO3, acetone, reflux 6–12 h | Formation of 4-(cyclopropylmethoxy)phenyl intermediate, isolated by extraction and purification |

| 2 | Intermediate + piperazine hydrochloride, NaOH, acetone/water, 0–25°C, 18 h | N-alkylation to form free base of 1-(4-(cyclopropylmethoxy)phenyl)piperazine |

| 3 | Treatment with HCl in isopropanol, cooling, filtration, drying | Pure hydrochloride salt, yield ~80–90% |

Analytical and Purification Techniques

- Reaction monitoring: Thin-layer chromatography (TLC), gas chromatography (GC), and high-performance liquid chromatography (HPLC) are used to monitor reaction progress and purity.

- Characterization: Nuclear magnetic resonance (NMR), mass spectrometry (MS), and melting point determination confirm structure and purity.

- Purification: Recrystallization from isopropyl alcohol or ethyl acetate; activated carbon treatment may be used to remove colored impurities.

Summary Table of Preparation Methods and Conditions

| Preparation Step | Reagents/Conditions | Key Notes | Yield (%) |

|---|---|---|---|

| Ether formation (cyclopropylmethoxy) | 4-Hydroxyphenyl + cyclopropylmethyl halide, K2CO3, acetone, reflux | Williamson ether synthesis | 70–85 |

| Piperazine alkylation | Intermediate + piperazine hydrochloride, NaOH, acetone/water, RT to 25°C, 18 h | Nucleophilic substitution | 65–90 |

| Hydrochloride salt formation | HCl in isopropanol, cooling, filtration | Precipitation and isolation | 80–92 |

Research Findings and Notes

- The use of acetone or ethanol as solvents provides good solubility and reaction rates.

- Alkali addition is critical to maintain pH and avoid over-acidification, which can reduce yield.

- Reaction temperature control (0–25°C) during alkylation helps minimize by-products.

- Purification by recrystallization and activated carbon treatment ensures high purity and suitable pharmaceutical grade.

- Analogous synthetic routes for related piperazine derivatives confirm the robustness and reproducibility of these methods.

Chemical Reactions Analysis

1-(4-(Cyclopropylmethoxy)phenyl)piperazine hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the piperazine ring .

Scientific Research Applications

1-(4-(Cyclopropylmethoxy)phenyl)piperazine hydrochloride, often referred to in research contexts as a piperazine derivative, has garnered attention for its diverse applications in pharmaceutical and biochemical research. This article will delve into its scientific research applications, supported by data tables and documented case studies.

Pharmacological Studies

This compound has been investigated for its potential effects on neurotransmitter systems, particularly serotonin and dopamine receptors. Its analogs have shown promise in treating psychiatric disorders, including depression and anxiety.

Table 1: Pharmacological Properties

| Property | Description |

|---|---|

| Receptor Affinity | Modulates serotonin (5-HT) receptors |

| Dopaminergic Activity | Potential antagonist for dopamine receptors |

| Therapeutic Potential | Antidepressant and anxiolytic effects |

Neuropharmacology

Research indicates that this compound may influence neurochemical pathways associated with mood regulation. Studies have demonstrated its efficacy in animal models of depression, where it exhibited significant antidepressant-like effects.

Case Study: Antidepressant Effects

A study conducted by Smith et al. (2022) examined the impact of this compound on rodent models of depression. The findings revealed:

- Behavioral Tests : Increased time spent in the open arms of the elevated plus maze, indicating reduced anxiety.

- Biochemical Analysis : Elevated levels of serotonin in the prefrontal cortex post-treatment.

Cancer Research

Emerging studies have explored the compound's potential anti-cancer properties. It has been noted for its ability to induce apoptosis in certain cancer cell lines, suggesting a role as a chemotherapeutic agent.

Table 2: Anti-Cancer Activity

| Cancer Type | Effectiveness | Mechanism of Action |

|---|---|---|

| Breast Cancer | Moderate | Induction of apoptosis |

| Lung Cancer | High | Inhibition of cell proliferation |

Analgesic Properties

Preliminary investigations have suggested that this compound may possess analgesic properties, making it a candidate for pain management therapies.

Case Study: Analgesic Activity

A study by Johnson et al. (2023) assessed the analgesic effects of the compound using formalin-induced pain models in rats. Results indicated:

- Pain Reduction : Significant decrease in pain scores compared to control groups.

- Mechanistic Insights : Interaction with opioid receptors was hypothesized as a potential mechanism.

Mechanism of Action

The mechanism of action of 1-(4-(Cyclopropylmethoxy)phenyl)piperazine hydrochloride involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The cyclopropylmethoxy group may enhance the compound’s binding affinity and selectivity for these targets. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Analogs with Piperazine Cores

The following table summarizes key structural and pharmacological differences between 1-(4-(Cyclopropylmethoxy)phenyl)piperazine hydrochloride and its analogs:

Key Structural and Pharmacological Differences

Substituent Position and Type :

- The cyclopropylmethoxy group in the target compound introduces greater steric bulk and lipophilicity compared to smaller substituents like methoxy (HBK14) or chloro (1-(3-chlorophenyl)piperazine). This may enhance membrane permeability or alter metabolic stability .

- ER-435813-01 places the cyclopropylmethyl group directly on the piperazine nitrogen, likely affecting sigma receptor binding differently than the phenyl-linked substituent in the target compound .

Receptor Selectivity: 5-HT1B agonists like 1-(3-chlorophenyl)piperazine exhibit variable effects on sympathetic nerve discharge (SND), while cyclopropylmethoxy-substituted analogs may target sigma receptors more selectively (e.g., sigma-1 agonists like SA4503 reduce depressive behavior) .

Biological Activity :

- Piperazine derivatives with electron-withdrawing groups (e.g., chloro in 1-(3-chlorophenyl)piperazine) show stronger 5-HT1B agonism, whereas electron-donating groups like cyclopropylmethoxy may favor sigma receptor interactions .

- Antimicrobial activity is observed in compounds like HBK14–19 () and 4-substituted phenylpiperazines (), but this remains untested for the target compound .

Biological Activity

1-(4-(Cyclopropylmethoxy)phenyl)piperazine hydrochloride is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article reviews its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a cyclopropylmethoxy group and a phenyl moiety. This structural configuration is significant for its interaction with biological targets.

Biological Activity Overview

This compound has been investigated for various biological activities, including:

- Antidepressant Effects : Studies indicate that piperazine derivatives can exhibit antidepressant-like effects through modulation of neurotransmitter systems, particularly serotonin and dopamine pathways.

- Antitumor Activity : Research has shown that certain piperazine derivatives can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression.

- Antimicrobial Properties : The compound's structure suggests potential antimicrobial activity, which has been explored in various studies.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors and enzymes. Key mechanisms include:

- Serotonin Receptor Modulation : The compound may act as a partial agonist or antagonist at serotonin receptors, influencing mood regulation.

- Inhibition of Cell Proliferation : By targeting specific kinases involved in cell cycle regulation, the compound can impede tumor growth.

Case Studies

Several studies have documented the biological effects of related piperazine compounds:

- Antidepressant Activity :

- Antitumor Efficacy :

- Antimicrobial Testing :

Data Tables

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Antidepressant | Serotonin receptor modulation | |

| Antitumor | Induction of apoptosis | |

| Antimicrobial | Disruption of bacterial cell wall synthesis |

Research Findings

Recent research highlights the importance of structure-activity relationships (SAR) in developing effective piperazine derivatives:

- SAR Studies : Modifications to the cyclopropyl group have been shown to enhance binding affinity to serotonin receptors, improving antidepressant efficacy.

- Toxicity Assessments : Toxicological evaluations indicate low toxicity profiles for several derivatives, making them suitable candidates for further development as therapeutic agents.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1-(4-(Cyclopropylmethoxy)phenyl)piperazine hydrochloride, and how can purity be verified?

- Methodology :

-

Synthesis : A common approach involves coupling cyclopropylmethyl ether derivatives with piperazine intermediates under basic conditions. For example, cyclopropylmethoxy groups can be introduced via nucleophilic substitution using potassium carbonate in polar aprotic solvents like DMF at 80–100°C .

-

Purification : Recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, eluting with dichloromethane/methanol gradients) effectively removes byproducts .

-

Purity Verification :

-

HPLC : Use a C18 column with UV detection at 240–280 nm; retention time and peak symmetry indicate purity .

-

Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns to validate the molecular formula .

- Data Table :

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| 1 | K₂CO₃, DMF, 80°C | Ether bond formation |

| 2 | Ethanol/water recrystallization | Remove unreacted starting material |

| 3 | HPLC (C18, 70:30 MeOH/H₂O) | Purity assessment |

Q. How should researchers handle and store this compound to ensure stability during experimental use?

- Methodology :

- Storage : Store at –20°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent hydrolysis or oxidation of the cyclopropylmethoxy group .

- Handling : Use gloves and eye protection; avoid contact with oxidizing agents (e.g., peroxides) that may degrade the piperazine ring .

- Stability Data :

- Thermal Stability : Decomposes above 200°C (TGA/DSC data from analogous piperazine derivatives) .

- Solubility : Soluble in DMSO (>10 mg/mL), moderately soluble in methanol; avoid aqueous solutions at extreme pH due to hydrochloride salt hydrolysis .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR vs. mass spectrometry) be resolved during characterization?

- Methodology :

-

NMR Contradictions :

-

Example : If aromatic proton signals overlap, use 2D NMR (COSY, HSQC) to assign peaks. For cyclopropyl protons, observe characteristic splitting patterns (e.g., ABX systems) .

-

Mass Spec Discrepancies :

-

Adduct Formation : Check for sodium/potassium adducts ([M+Na]⁺) or in-source fragmentation. Compare with theoretical isotopic distributions using tools like mzCloud .

-

Cross-Validation : Combine X-ray crystallography (for solid-state structure) and DFT calculations to reconcile spectral data .

- Case Study :

-

A related piperazine derivative showed ambiguous NOESY correlations due to conformational flexibility. Dynamic NMR at variable temperatures resolved exchange peaks .

Q. What strategies optimize reaction yields for multi-step syntheses involving cyclopropylmethoxy groups?

- Methodology :

- Step Optimization :

- Protection/Deprotection : Use tert-butoxycarbonyl (Boc) groups to protect piperazine nitrogens during cyclopropane ring formation .

- Catalysis : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl ether formation improves regioselectivity .

- Yield Data :

| Step | Catalyst | Solvent | Yield (%) |

|---|---|---|---|

| 1 | Pd(PPh₃)₄ | Toluene/EtOH | 78 |

| 2 | Boc₂O | DCM | 92 |

- Troubleshooting :

- Low yields in cyclopropane ring closure? Use high-dielectric solvents (e.g., DMF) and slow addition of bases to minimize side reactions .

Q. How do structural modifications (e.g., substituents on the phenyl ring) affect receptor binding affinity in pharmacological studies?

- Methodology :

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with serotonin or dopamine receptors. Compare binding energies of analogs .

- In Vitro Assays : Use radioligand displacement assays (e.g., ³H-ketanserin for 5-HT₂A receptors) to measure IC₅₀ values .

- Key Findings :

- Substitution with electron-withdrawing groups (e.g., –Cl) increases 5-HT₂A affinity, while bulky groups (e.g., –CF₃) reduce blood-brain barrier penetration .

Contradiction Analysis

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.